N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide
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Overview
Description
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide is a complex organic compound that features a benzofuran core substituted with a 4-methylbenzoyl group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where the benzofuran core is acylated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-3-carboxylic acid derivatives, while reduction can produce benzofuran-3-ylmethanol derivatives.
Scientific Research Applications
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzoyl)-4-benzylpiperidine: Shares the 4-methylbenzoyl group but has a different core structure.
2-benzylaminopyridines: Contains a benzylamine group attached to a pyridine ring, differing in the core structure but similar in functional groups.
Uniqueness
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H19NO3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C24H19NO3/c1-16-11-13-18(14-12-16)23(27)24-22(19-9-5-6-10-20(19)28-24)25-21(26)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,26) |
InChI Key |
GGLBAPOHDGWYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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